An In-depth Technical Guide to 4-Morpholinobenzaldehyde
An In-depth Technical Guide to 4-Morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Morpholinobenzaldehyde (CAS No. 1204-86-0), a versatile aromatic aldehyde building block. It details its chemical and physical properties, synthesis, and significant applications in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics.
Core Properties and Identifiers
4-Morpholinobenzaldehyde is an organic compound featuring a morpholine ring attached to a benzaldehyde group.[1][2] This structure, integrating an electron-donating morpholino group with a reactive aldehyde, makes it a valuable precursor for a wide range of chemical syntheses.[3] It typically appears as a white to light yellow or orange crystalline powder.[1][2]
Table 1: Identifiers for 4-Morpholinobenzaldehyde
| Identifier | Value |
| CAS Number | 1204-86-0[1][2][4][5][6] |
| Molecular Formula | C₁₁H₁₃NO₂[2][5][6][7] |
| Molecular Weight | 191.23 g/mol [1][5][6][8][9] |
| IUPAC Name | 4-(morpholin-4-yl)benzaldehyde[3] |
| Synonyms | 4-(4-Morpholinyl)benzaldehyde, N-(4-formylphenyl)morpholine, p-Morpholinobenzaldehyde[1][2][5] |
| InChI Key | FOAQOAXQMISINY-UHFFFAOYSA-N[1][2][9] |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C=O[1] |
Table 2: Physicochemical Properties of 4-Morpholinobenzaldehyde
| Property | Value |
| Melting Point | 65-69 °C[6][9] |
| Boiling Point | 365.5 ± 37.0 °C (Predicted)[6][7] |
| Density | 1.163 ± 0.06 g/cm³ (Predicted)[6][7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and methanol.[1][6] |
| pKa | 1.87 ± 0.40 (Predicted)[1][6] |
| Appearance | Light yellow to orange powder/crystal[1][2][6] |
Synthesis and Experimental Protocols
4-Morpholinobenzaldehyde is primarily used as a raw material for organic synthesis.[6] A common method for its preparation involves the reaction of morpholine with p-fluorobenzaldehyde.
General Experimental Protocol for Synthesis
This protocol describes the synthesis of 4-Morpholinobenzaldehyde from morpholine and p-fluorobenzaldehyde.[6][10]
Materials:
-
p-Fluorobenzaldehyde
-
Morpholine
-
Anhydrous potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol (for recrystallization)
-
Ice water
Procedure:
-
In a dry reaction flask, dissolve p-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in DMF (300 mL).[6][10]
-
Add a catalytic amount of Aliquat 336 reagent to the mixture.[6][10]
-
Stir the reaction mixture at reflux for 24 hours at 100°C.[6][10]
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[6][10]
-
Slowly pour the concentrate into ice water and let it stand overnight. A solid precipitate will form.[6][10]
-
Collect the precipitated solid by filtration and wash it with water.[6][10]
-
Recrystallize the solid from methanol to yield the pure 4-Morpholinobenzaldehyde as yellow crystals.[6][10] A yield of approximately 89% can be expected.[6]
Caption: A workflow diagram illustrating the synthesis of 4-Morpholinobenzaldehyde.
Applications in Research and Drug Development
4-Morpholinobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] Its aldehyde group is reactive, allowing it to participate in reactions like Schiff base formation, Knoevenagel condensations, and reductive aminations.[1][3]
Key Application Areas:
-
Pharmaceutical Intermediates: It serves as a crucial starting material for various drugs. The morpholine ring is a privileged scaffold in drug discovery, often enhancing solubility, metabolic stability, and target binding affinity.[3] It is used in the synthesis of kinase inhibitors and receptor antagonists.[3]
-
Aldehyde Dehydrogenase (ALDH) Inhibitors: Analogues derived from 4-Morpholinobenzaldehyde have been explored for creating selective and potent inhibitors of ALDHs, enzymes often overexpressed in tumors, making them a therapeutic target in cancer.[3][11]
-
Heterocyclic Synthesis: It is used to prepare various derivatives such as dihydrotetrazolopyrimidine and coumarin-based chalcones.[6]
-
Materials Science: The compound is a precursor for luminescent Ru(II) polypyridyl complexes, which have applications in materials like organic light-emitting diodes (OLEDs).[3][6][7]
Caption: Key applications of 4-Morpholinobenzaldehyde in various scientific fields.
Biological Activity and Mechanism of Action
While 4-Morpholinobenzaldehyde is primarily a synthetic intermediate, the core structure confers biological activity to its derivatives. The compound itself has been studied for potential antimicrobial, antifungal, and anticancer properties.[1]
-
Mechanism in Chemical Reactions: The aldehyde group acts as an electrophile, enabling nucleophilic addition reactions.[3]
-
Mechanism in Biological Systems: In derivative forms, the morpholine ring can interact with biological targets like enzymes and receptors through hydrogen bonding and hydrophobic interactions, potentially leading to inhibition or modulation of their activity.[3]
The role of this compound in drug discovery often involves its use as a foundational structure in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.[3]
Caption: Logical flow of using 4-Morpholinobenzaldehyde in a drug discovery program.
Safety and Handling
4-Morpholinobenzaldehyde is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It may cause skin and serious eye irritation.[8] For detailed safety information, refer to the substance's Safety Data Sheet (SDS).
References
- 1. Page loading... [guidechem.com]
- 2. CAS 1204-86-0: 4-morpholinobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 4-Morpholinobenzaldehyde | High-Purity | RUO Supplier [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. scbt.com [scbt.com]
- 6. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 7. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]
- 8. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0 [sigmaaldrich.com]
- 10. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
